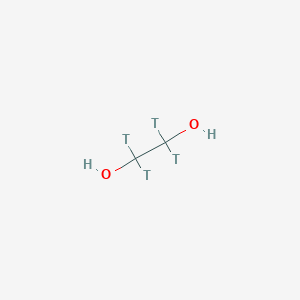
1,1,2,2-Tetratritioethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetratritioethane-1,2-diol is a chemical compound characterized by the presence of tritium atoms
Vorbereitungsmethoden
The synthesis of 1,1,2,2-Tetratritioethane-1,2-diol typically involves the tritiation of ethane derivatives. One common method includes the reaction of ethane-1,2-diol with tritium gas under specific conditions to replace hydrogen atoms with tritium. Industrial production methods may involve the use of specialized reactors and controlled environments to ensure the safe handling of tritium.
Analyse Chemischer Reaktionen
1,1,2,2-Tetratritioethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to simpler tritiated compounds.
Substitution: It can undergo substitution reactions where tritium atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetratritioethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, it helps in tracking metabolic processes and understanding the behavior of tritiated compounds in living organisms.
Medicine: It is used in radiolabeling for diagnostic imaging and therapeutic purposes.
Industry: The compound finds applications in the development of new materials and in the study of environmental processes involving tritium.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetratritioethane-1,2-diol involves its interaction with molecular targets through tritium atoms. These interactions can lead to the formation of tritiated products, which are then analyzed to understand the pathways and effects of the compound. The molecular targets and pathways involved vary depending on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetratritioethane-1,2-diol can be compared with other similar compounds such as:
1,1,2,2-Tetrachloroethane: Known for its use as an industrial solvent and its toxic properties.
1,1,2,2-Tetraphenylethane-1,2-diol: Used in polymerization and as a precursor in various chemical reactions.
Ethane-1,2-dithiol: Commonly used in organic synthesis and as a ligand for metal ions. The uniqueness of this compound lies in its tritium content, which provides distinct advantages in radiolabeling and tracing studies.
Eigenschaften
Molekularformel |
C2H6O2 |
|---|---|
Molekulargewicht |
70.10 g/mol |
IUPAC-Name |
1,1,2,2-tetratritioethane-1,2-diol |
InChI |
InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1T2,2T2 |
InChI-Schlüssel |
LYCAIKOWRPUZTN-WQUPFYEISA-N |
Isomerische SMILES |
[3H]C([3H])(C([3H])([3H])O)O |
Kanonische SMILES |
C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



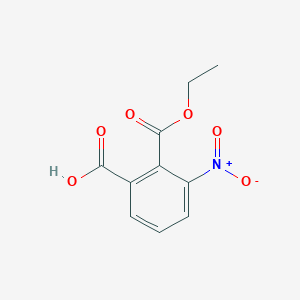


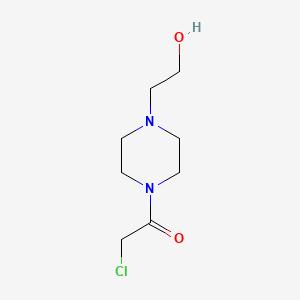
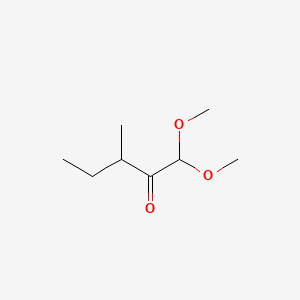
![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)



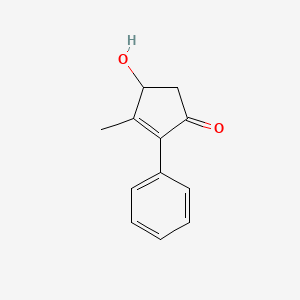
![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
